molecular formula C12H5F5N2O B4765873 N-(pentafluorophenyl)isonicotinamide

N-(pentafluorophenyl)isonicotinamide

Cat. No. B4765873
M. Wt: 288.17 g/mol
InChI Key: RWZZSLUZRLZRJW-UHFFFAOYSA-N
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Description

N-(pentafluorophenyl)isonicotinamide, also known as FPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of isonicotinamide, which is a well-known drug for the treatment of tuberculosis. FPN is a highly potent and selective inhibitor of the protein-protein interaction between BRD4 and acetylated histones, which plays a crucial role in gene transcription and cancer progression.

Mechanism of Action

N-(pentafluorophenyl)isonicotinamide binds to the acetyl-lysine recognition pocket of BRD4 and prevents its interaction with acetylated histones. This leads to the inhibition of gene transcription and downstream signaling pathways that are essential for cancer cell survival. This compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit the expression of inflammatory cytokines and chemokines, which are involved in the progression of various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-(pentafluorophenyl)isonicotinamide is a highly potent and selective inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in cancer and other diseases. This compound has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. However, this compound is a relatively new compound, and its long-term safety and efficacy in humans are still unknown. In addition, this compound is a challenging compound to synthesize, which may limit its availability for research purposes.

Future Directions

N-(pentafluorophenyl)isonicotinamide has shown promising results in preclinical studies, and there is a growing interest in developing this compound-based therapies for cancer and other diseases. Future research should focus on optimizing the pharmacokinetic properties of this compound and evaluating its safety and efficacy in clinical trials. In addition, this compound can be used as a tool to study the role of BRD4 in various biological processes, including gene transcription, epigenetic regulation, and immune response. Finally, this compound can be used as a starting point for the development of novel compounds that target BRD4 and other bromodomain-containing proteins.

Scientific Research Applications

N-(pentafluorophenyl)isonicotinamide has been extensively studied for its potential applications in cancer therapy. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 binds to acetylated histones and recruits transcriptional coactivators to activate gene transcription. Overexpression of BRD4 has been observed in various types of cancer, including leukemia, lymphoma, and solid tumors. Inhibition of BRD4 has been shown to suppress tumor growth and induce apoptosis in cancer cells. This compound is a highly selective inhibitor of BRD4 and has shown promising results in preclinical studies.

properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F5N2O/c13-6-7(14)9(16)11(10(17)8(6)15)19-12(20)5-1-3-18-4-2-5/h1-4H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZZSLUZRLZRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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